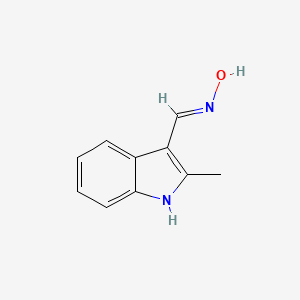

2-methyl-1H-indole-3-carbaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-methyl-1H-indol-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9(6-11-13)8-4-2-3-5-10(8)12-7/h2-6,12-13H,1H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYOPAGSFBPNBS-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advancements for Indole 3 Carbaldehyde Oximes

Conventional Synthetic Approaches to Indole-3-Carbaldehyde Oximes

The foundational methods for synthesizing indole-3-carbaldehyde oximes have traditionally relied on established condensation reactions. These approaches, while effective, often involve solution-phase chemistry with specific requirements for catalysts and conditions to achieve desired yields and stereoselectivity.

Condensation Reactions of Indole-3-Carbaldehydes with Hydroxylamine (B1172632)

The most common and direct method for preparing indole-3-carbaldehyde oximes is the condensation reaction between an appropriate indole-3-carbaldehyde and hydroxylamine. ekb.egijprajournal.com Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine for the reaction to proceed. mdpi.comresearchgate.net The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=NOH oxime functional group. ijprajournal.com

The synthesis is generally carried out in a suitable solvent, such as 95% ethanol (B145695) or tetrahydrofuran (B95107) (THF), at temperatures ranging from 0 °C to room temperature. mdpi.comresearchgate.net Reaction times can vary from a few hours to over ten hours, depending on the specific substrates and conditions used. mdpi.comresearchgate.net This method is versatile and has been successfully applied to a range of N-substituted and unsubstituted indole-3-carbaldehydes. mdpi.comresearchgate.net

Influence of Catalysts and Reaction Conditions on Oxime Formation

The efficiency and outcome of the oxime formation are significantly influenced by the chosen catalysts and reaction conditions. The pH of the reaction medium, controlled by the amount and type of base used, is a critical factor. mdpi.com For instance, the reaction can be conducted under acidic or neutral conditions by varying the molar ratio of sodium hydroxide (B78521) (NaOH) to NH₂OH·HCl. mdpi.com

Studies have shown that acidic conditions, achieved by using a substoichiometric amount of base relative to NH₂OH·HCl, can favor the formation of the more stable syn isomer of the oxime. mdpi.com Conversely, neutral conditions, using an equimolar amount of base, may lead to the formation of both syn and anti isomers. mdpi.com The choice of solvent also plays a role; reactions in 95% ethanol and THF have been reported with varying reaction times and yields. mdpi.comresearchgate.net In addition to common bases like NaOH, other catalysts such as piperidine (B6355638) have been used to facilitate the condensation. researchgate.net Alternative methods have also been developed, including the use of acetohydroxamic acid with a boron trifluoride diethyl etherate (BF₃·OEt₂) catalyst. ekb.egresearchgate.net

| Catalyst/Condition | Substrate | Solvent | Outcome/Yield | Reference |

| NH₂OH·HCl, NaOH (acidic) | 1H-indole-3-carbaldehyde | 95% EtOH | 89.07% (syn isomer favored) | mdpi.com |

| NH₂OH·HCl, NaOH (neutral) | 1H-indole-3-carbaldehyde | 95% EtOH | 91.29% | mdpi.com |

| NH₂OH·HCl, NaOH (acidic) | 1H-indole-3-carbaldehyde | THF | 68.93% | mdpi.com |

| NH₂OH·HCl, NaOH (neutral) | 1-methyl-1H-indole-3-carbaldehyde | 95% EtOH | 54.77% (syn), 42.04% (anti) | mdpi.com |

| Acetohydroxamic acid, BF₃·OEt₂ | 1H-indole-3-carbaldehyde | Methanol | Efficient synthesis reported | ekb.egresearchgate.net |

Green Chemistry Principles in the Synthesis of 2-Methyl-1H-indole-3-carbaldehyde Oxime and Analogs

Mechanochemical Synthesis Techniques and Optimization

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, has emerged as a powerful, environmentally friendly alternative to traditional solution-phase synthesis. nih.govnih.govrsc.org This solvent-free technique has been successfully applied to the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes. nih.govmdpi.com The reaction is performed by milling the solid indole-3-carbaldehyde, hydroxylamine hydrochloride, and a solid base, such as NaOH or sodium carbonate (Na₂CO₃). nih.govmdpi.com

This method minimizes waste and avoids the risks associated with using hydroxylamine in aqueous solutions. nih.govmdpi.com For 1-methoxyindole-3-carboxaldehyde oxime, a key intermediate for bioactive compounds, mechanochemical synthesis for 20 minutes resulted in yields of nearly 95%. nih.gov The process has been shown to be effective for a range of substrates, including 1-methyl- and 1-acetyl-indole-3-carbaldehyde, with conversions to the corresponding oximes being nearly complete in all cases. nih.govmdpi.com

| Substrate | Base | Milling Time | Yield | Isomer Ratio (anti:syn) | Reference |

| 1-methoxyindole-3-carboxaldehyde | NaOH | 20 min | ~95% | 40:60 | nih.gov |

| 1-methoxyindole-3-carboxaldehyde | Na₂CO₃ | 20 min | 86% | 57:43 | nih.gov |

| 1-methylindole-3-carboxaldehyde | NaOH | 20 min | 91% | 47:53 | nih.gov |

| 1-methylindole-3-carboxaldehyde | Na₂CO₃ | 20 min | 95% | 67:33 | nih.gov |

| 1H-indole-3-carboxaldehyde | Na₂CO₃ | 20 min | 98% | Only syn detected | nih.gov |

Solvent-Free Reaction Conditions for Enhanced Sustainability

Solvent-free reaction conditions are a cornerstone of green chemistry, directly addressing the goal of waste prevention. unica.it Mechanochemical synthesis is a prime example of a solvent-free method for producing indole-3-carbaldehyde oximes. nih.govrsc.org By eliminating the need for organic solvents like ethanol or THF, this approach significantly reduces the generation of volatile organic compounds and liquid waste streams. nih.govunica.it The solid-state reactions are often faster and can lead to different product selectivities compared to their solution-based counterparts. nih.gov Other solvent-free approaches can involve simply heating a neat mixture of reactants, which has been explored for other indole (B1671886) syntheses. nih.gov These sustainable methods are not only environmentally benign but can also be more efficient and scalable, making them attractive for industrial applications. nih.govunica.it

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis is another green technique that can dramatically accelerate organic reactions. nih.gov By using microwave irradiation to heat the reaction mixture, this method can reduce reaction times from hours to minutes and often improves product yields. nih.govmdpi.com While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed, the methodology has been successfully applied to the synthesis of various indole derivatives and other oximes. researchgate.netmdpi.com For example, an efficient procedure for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives from N-aryl enamine carboxylates was developed using microwave heating, achieving high yields in significantly reduced time compared to conventional heating. mdpi.com The conversion of aldehydes to oximes and subsequently to nitriles has also been effectively performed under microwave irradiation, demonstrating the potential of this technology for the synthesis of indole-3-carbaldehyde oximes. chemicalbook.com The advantages of microwave-assisted synthesis—speed, efficiency, and potential for solvent-free conditions—position it as a valuable tool for the sustainable production of these compounds. nih.gov

Supramolecular Catalysis in Indole Oxime Synthesis

Supramolecular catalysis utilizes non-covalent interactions within a host-guest complex to facilitate and control chemical reactions. Macrocyclic hosts like cyclodextrins and calixarenes are prominent examples, creating microenvironments that can enhance reaction rates and influence selectivity.

While the application of supramolecular catalysis to the specific synthesis of indole oximes is not yet widely documented in scientific literature, its potential is inferred from its successful use in other indole syntheses. For instance, β-cyclodextrin has been effectively employed as a reusable, inexpensive, and non-toxic catalyst for the synthesis of various substituted indole derivatives in aqueous media. eurjchem.comresearchgate.net These catalysts typically function by encapsulating the reactants within their hydrophobic cavity, thereby pre-organizing them for the reaction and stabilizing the transition state.

Similarly, calixarenes have been used as supports for palladium catalysts in cross-coupling reactions to produce functionalized biaryl compounds, demonstrating their utility as versatile molecular scaffolds in catalysis. novecal.com Given that the formation of oximes is a condensation reaction, it is plausible that a supramolecular host could facilitate the reaction between 2-methyl-1H-indole-3-carbaldehyde and hydroxylamine by bringing them into proximity and providing a favorable microenvironment. However, dedicated research into supramolecular catalysis for the oximation of indole aldehydes remains an area for future exploration.

Regio- and Stereoselectivity in Oxime Formation: Syn/Anti Isomerism

The reaction of an aldehyde like 2-methyl-1H-indole-3-carbaldehyde with hydroxylamine yields an oxime, which can exist as two geometric isomers: syn and anti (also referred to as Z and E, respectively). This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N). The orientation of the hydroxyl (-OH) group relative to the hydrogen atom on the imine carbon determines the isomer. For aldoximes, the syn isomer has the hydroxyl group and the hydrogen on the same side of the C=N bond, while the anti isomer has them on opposite sides.

The formation of these isomers is a critical aspect of the synthesis, as they can possess different physical, chemical, and biological properties. mdpi.comnih.gov In the case of indole-3-carbaldehyde oximes, both syn and anti isomers have been successfully synthesized and characterized, often appearing as a mixture in the initial product. mdpi.comresearchgate.net

Factors Governing Isomer Ratio and Control

The ratio of syn to anti isomers produced during the synthesis of indole-3-carbaldehyde oximes is not arbitrary and can be influenced by several key factors. Control over this ratio is crucial for selectively obtaining the desired isomer.

pH and Acidity: The pH of the reaction medium is a dominant factor. Acidic conditions significantly favor the formation of the syn isomer. nih.govnih.gov This is primarily because the anti isomer is less stable in an acidic medium and readily isomerizes to the more thermodynamically stable syn form. mdpi.comresearchgate.net Reactions can be conducted under neutral conditions to obtain a mixture of both isomers, allowing for the isolation of the anti form before it converts. mdpi.com

Substituents: The presence of electron-donating groups on the indole nitrogen, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), can influence the isomerization process and the final isomer ratio. nih.gov

Base and Reaction Conditions: In solvent-free mechanochemical syntheses, the choice of base can affect the isomer distribution. For 1-methylindole-3-carboxaldehyde oxime, using sodium hydroxide (NaOH) as the base resulted in the syn isomer being the major product, whereas using sodium carbonate (Na2CO3) led to the anti isomer being predominant. mdpi.com

Physical State: The preferred isomeric form can differ between the solid state and in solution. For 1-methoxyindole-3-carboxaldehyde oxime, the syn isomer was found to be more prevalent in the solid state, while the anti isomer was favored in solution under acidic conditions. nih.govnih.gov

Solvent: The choice of solvent can impact reaction kinetics and isomer stability. Polar protic solvents like ethanol can enhance the reaction rate by forming hydrogen bonds with reactants. mdpi.comresearchgate.net The stability and equilibrium ratio of isomers in different solvents, such as chloroform-d (B32938) (CDCl3), have also been studied, showing varying results depending on the specific derivative. mdpi.com

Below is a data table summarizing the influence of reaction conditions on the isomeric outcome for N-substituted indole-3-carboxaldehyde oximes.

| Factor | Condition | Predominant Isomer | Reference(s) |

| pH | Acidic Medium | syn | mdpi.com, nih.gov, researchgate.net |

| Neutral Medium | Mixture, allows isolation of anti | mdpi.com | |

| Base (Mechanosynthesis) | NaOH | syn (for 1-methyl derivative) | mdpi.com |

| Na2CO3 | anti (for 1-methyl derivative) | mdpi.com | |

| Physical State | Solid State | syn (for 1-methoxy derivative) | nih.gov, mdpi.com |

| Solution (Acidic) | anti (for 1-methoxy derivative) | nih.gov, mdpi.com |

Isomerization Mechanisms and Stability of Syn and Anti Forms

The two isomers of indole-3-carbaldehyde oxime can interconvert, a process known as isomerization. This typically occurs via an acid-catalyzed mechanism. The stability of the isomers is a key factor driving this process.

For the unsubstituted indole-3-carbaldehyde oxime, the anti isomer is generally considered an intermediate that is considerably less stable than the syn isomer. mdpi.com In an acidic environment, the isomerization of the anti product to the more stable syn product is highly favorable. mdpi.comresearchgate.net Time-resolved studies using thin-layer chromatography (TLC) have visually confirmed the gradual disappearance of the anti isomer and the corresponding intensification of the syn isomer over time. mdpi.comresearchgate.net

The relative stability can, however, be influenced by substitution and the surrounding medium. In one study, the pure anti isomer of an N-substituted indole oxime in CDCl3 was observed to convert to the syn form, reaching an equilibrium ratio of 15:85 (syn:anti). Conversely, the syn isomer proved more stable in the same solvent, with an equilibrium ratio of 97:3 (syn:anti). mdpi.com This contradicts other findings that reported an equilibrium favoring the anti form (39:61), highlighting the complexity and sensitivity of the isomeric balance to specific molecular structures and conditions. mdpi.com The mechanism for acid-catalyzed isomerization is believed to involve protonation of the oxime nitrogen, which facilitates rotation around the C=N bond, followed by deprotonation to yield the more stable isomer.

Chemical Reactivity and Derivatization Strategies of Indole 3 Carbaldehyde Oximes

Transformation Pathways of the Oxime Functionality

The oxime group (C=N-OH) is a rich hub of chemical reactivity, susceptible to rearrangements, reductions, and cyclization reactions. These transformations provide pathways to various nitrogen-containing compounds.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a nitrile. wikipedia.orgsemanticscholar.org For aldoximes such as 2-methyl-1H-indole-3-carbaldehyde oxime, this rearrangement typically leads to the formation of a nitrile through a dehydration process. masterorganicchemistry.com The reaction is believed to proceed via protonation of the oxime's hydroxyl group, followed by a 1,2-migration of the group positioned anti to the departing water molecule. organic-chemistry.org

A variety of reagents can facilitate this transformation under milder conditions than strong acids. These include cyanuric chloride, tosyl chloride, and phosphorus pentachloride, which work by converting the hydroxyl group into a better leaving group. wikipedia.orgaudreyli.com For instance, the reaction of an aldoxime with a complex formed by 2,4,6-trichloro wikipedia.orgresearchgate.netmdpi.comtriazine (cyanuric chloride) and DMF can yield the corresponding nitrile. audreyli.com In the context of this compound, this transformation would yield 2-methyl-1H-indole-3-carbonitrile.

| Starting Material | Reagent/Catalyst | Conditions | Product | Reference |

| Aldoxime (general) | Acid (e.g., H₂SO₄, PPA) | Heating | Nitrile | masterorganicchemistry.com |

| Aldoxime (general) | Cyanuric Chloride/DMF | Room Temperature | Nitrile | audreyli.com |

| Ketoxime (for comparison) | TsCl, NaOH | Dioxane/H₂O | Lactam/Amide | nih.gov |

The oxime functionality can be readily converted into other important nitrogen-containing groups, namely amines and nitriles.

Reductions to Amines: The reduction of oximes is a fundamental method for the synthesis of primary amines. wikipedia.org This can be achieved using various reducing agents, including metal hydrides, sodium metal, or catalytic hydrogenation. wikipedia.org A convenient one-pot procedure involves the initial formation of the oxime from the corresponding aldehyde, followed by reduction in the same vessel. For example, an aldehyde can be treated with hydroxylamine (B1172632) hydrochloride, and the resulting oxime is then reduced with stannous chloride (SnCl₂) at reflux to yield the primary amine. derpharmachemica.com Applying this to 2-methyl-1H-indole-3-carbaldehyde would produce (2-methyl-1H-indol-3-yl)methanamine.

Conversion to Nitriles: As mentioned previously, the Beckmann rearrangement of aldoximes is a primary route to nitriles. masterorganicchemistry.com Dehydration of the oxime group is another direct method. Reagents such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like DBU have been used to convert aldoximes to nitriles under mild conditions. nih.gov This method offers an alternative to the often acidic conditions of the Beckmann rearrangement.

| Transformation | Reagent | Product | Reference |

| Oxime to Amine | Stannous Chloride (SnCl₂) | Primary Amine | derpharmachemica.com |

| Oxime to Amine | Sodium metal, Hydride reagents | Primary Amine | wikipedia.org |

| Oxime to Nitrile | BOP, DBU | Nitrile | nih.gov |

| Oxime to Nitrile | Acid Catalyst (Beckmann) | Nitrile | masterorganicchemistry.com |

The oxime group can participate in cyclization reactions, serving as a linchpin for the construction of new heterocyclic rings. These reactions often involve derivatizing the oxime to introduce other reactive functionalities. For example, O-alkenylated oxime ethers can undergo metal-catalyzed intramolecular reactions. Palladium-catalyzed cyclization of olefinic oxime derivatives can generate a variety of nitrogen-containing heterocycles, such as pyrroles and pyridines. researchgate.net

Another powerful strategy involves a cascade reaction where an initial condensation forms an oxime, which then undergoes an intramolecular cyclization to form a nitrone intermediate. This transient nitrone can be trapped in situ by a dipolarophile in an intermolecular dipolar cycloaddition reaction to produce complex isoxazolidines. rsc.org While not demonstrated specifically for this compound, attaching an appropriate haloalkyl chain to the indole (B1671886) nitrogen could enable such a cascade, leading to novel fused indole heterocyclic systems.

Reactions Involving the Indole Nucleus in Oxime Derivatives

The indole ring is an electron-rich aromatic system, making it prone to electrophilic attack. The presence of the oxime substituent at the C3 position influences the regioselectivity of these reactions and allows for further functionalization through metal-catalyzed processes.

Electrophilic Substitution: The indole nucleus readily undergoes electrophilic substitution. While the C3 position is typically the most reactive, in 3-substituted indoles like this compound, electrophilic attack is directed to the C2 position of the pyrrole (B145914) ring or positions on the benzene (B151609) ring (C4-C7). rsc.orgrsc.org The specific outcome depends on the nature of the electrophile and the reaction conditions. The electron-withdrawing nature of the carbaldehyde oxime group can deactivate the ring compared to alkylindoles, but reactions remain feasible.

Nucleophilic Substitution: Direct nucleophilic substitution on the indole ring is generally challenging due to its electron-rich character. semanticscholar.org Such reactions typically require the presence of strong electron-withdrawing groups on the ring or N-activation (e.g., using a phenylsulfonyl group). semanticscholar.org For instance, 1-methoxyindole-3-carboxaldehyde has been shown to be a versatile substrate for nucleophilic substitution reactions that occur at the C2-position. semanticscholar.org This suggests that N-alkoxy or N-sulfonyl derivatives of this compound could potentially undergo nucleophilic attack at the C2 position. More commonly, nucleophilic substitution reactions occur at the benzylic-like carbon of the C3-substituent, especially after converting the oxime's parent aldehyde into a suitable electrophile. researchgate.netbohrium.com

Transition metal-catalyzed C-H functionalization has become a powerful tool for the selective modification of the indole core. rsc.org Catalysts based on palladium, rhodium, cobalt, and copper can direct the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions. nih.govmdpi.com

For 3-substituted indoles, directing groups are often installed on the indole nitrogen to achieve regioselectivity. A suitable directing group on the nitrogen of this compound could steer a metal catalyst to activate a specific C-H bond, such as at the C2 or C4 position, for subsequent cross-coupling reactions with partners like aryl halides or alkenes. nih.gov This approach allows for the late-stage functionalization of the indole scaffold without altering the oxime moiety, providing access to a wide array of complex derivatives. Palladium-catalyzed systems, in particular, have been used for the C2-arylation of indoles bearing a C3-aldehyde group. nih.gov

Synthetic Utility as a Precursor to Advanced Organic Architectures

Indole-3-carbaldehyde oximes are versatile and valuable building blocks in organic synthesis, serving as crucial intermediates for the creation of a wide array of complex and biologically significant molecules. chemimpex.comekb.eg The inherent reactivity of the indole nucleus, combined with the functionality of the oxime group at the 3-position, allows for participation in numerous chemical transformations, including condensation and cyclization reactions, to construct advanced molecular frameworks. chemimpex.com While the broader class of indole-3-carbaldehyde oximes has been explored for this purpose, the principles are applicable to derivatives such as this compound.

A prominent example of their utility is found in the synthesis of natural products. The N-substituted analogue, 1-methoxyindole-3-carboxaldehyde oxime, has been identified as a key reaction intermediate in the multi-step synthesis of cruciferous phytoalexins. nih.gov Phytoalexins are antimicrobial and often antiproliferative compounds produced by plants, and their synthesis highlights the role of the indole oxime as a foundational element for building intricate, bioactive structures. nih.gov

The parent aldehyde, from which the oxime is readily prepared, is a well-established precursor to fused heterocyclic systems. For instance, 1H-indole-3-carboxaldehyde undergoes condensation reactions with various amide derivatives to yield complex structures like quinazolinones. nih.gov The reaction of 1H-indole-3-carboxaldehyde with anthranilamide can be directed to form 2-(1H-indol-3-yl)quinazolin-4(3H)-one, a scaffold present in many pharmacologically active compounds. nih.gov This demonstrates the capacity of the indole-3-carbaldehyde core to act as a linchpin in constructing polycyclic architectures.

Aldoximes, in general, are recognized as important precursors for a variety of nitrogen-containing functional groups and heterocycles. nih.gov The oxime moiety can be transformed into nitriles, amines, or nitro compounds, or it can participate directly in cyclization reactions, further expanding its synthetic potential. nih.gov The versatility of the indole-3-carbaldehyde oxime scaffold is summarized in the table below, showcasing its role in generating diverse and advanced organic structures.

| Precursor | Reactant(s) | Resulting Architecture | Significance |

|---|---|---|---|

| 1-Methoxyindole-3-carboxaldehyde Oxime | Multi-step synthesis | Cruciferous Phytoalexins | Natural product synthesis, biologically active compounds. nih.gov |

| 1H-Indole-3-carboxaldehyde | Anthranilamide | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | Fused heterocyclic systems, pharmacologically relevant scaffolds. nih.gov |

| 1H-Indole-3-carboxaldehyde | Amine derivatives | Schiff Bases and their complexes | Intermediates for various bioactive molecules. researchgate.net |

| (E)-1H-indole-3-carbaldehyde oxime | Cupric chloride dihydrate | 1H-indole-3-carboxaldehyde | Regeneration of the aldehyde for further reactions. ekb.eg |

The research into N-substituted indole-3-carbaldehyde oximes further illustrates the scaffold's utility. The synthesis of various syn and anti isomers of N-methyl and N-benzyl derivatives has been explored, providing a platform for creating diverse molecular libraries. mdpi.com While these studies often focus on the final biological activity of the oxime derivatives themselves, the synthetic methods employed underscore the chemical tractability of the core structure, which is essential for its role as a precursor. mdpi.comresearchgate.net

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 1H-indole-3-carbaldehyde | CH₃I, K₂CO₃, CH₃CN, DMF, 82–84 °C, 16 h | 1-methyl-1H-indole-3-carbaldehyde | 87.28% mdpi.com |

| 1-methyl-1H-indole-3-carbaldehyde | NH₂OH·HCl, NaOH, 95% EtOH, H₂O, 0–27 °C, 4 h | (syn/anti)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | 54.77% (syn), 42.04% (anti) mdpi.com |

| 1H-indole-3-carbaldehyde | C₆H₅CH₂Cl, K₂CO₃, CH₃CN, DMF, 82–84 °C, 12 h | 1-benzyl-1H-indole-3-carbaldehyde | 78.81% mdpi.com |

| 1-benzyl-1H-indole-3-carbaldehyde | NH₂OH·HCl, NaOH, 95% EtOH, H₂O, 0–27 °C, 2 h | (syn/anti)-N-hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine | 40.12% (syn), 56.20% (anti) mdpi.com |

Structural Elucidation and Conformational Analysis of 2 Methyl 1h Indole 3 Carbaldehyde Oxime and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-methyl-1H-indole-3-carbaldehyde oxime, confirming the presence of key functional groups, and distinguishing between its geometric isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of the syn (Z) and anti (E) isomers of indole-3-carbaldehyde oximes. The chemical shifts of the protons and carbons in the molecule are highly sensitive to the stereochemistry of the oxime group.

In the ¹H NMR spectra of N-substituted indole-3-carbaldehyde oximes, the proton of the oxime hydroxyl group (-NOH) and the aldehydic proton (-CH=N) show distinct chemical shifts depending on the isomer. For instance, in a study of (Z/E)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine, the syn isomer displayed the oxime proton at δ 10.32 ppm and the aldehydic proton at δ 8.26 ppm in deuterated acetone. nist.gov In contrast, the corresponding protons for the anti isomer would be expected at different chemical shifts due to the change in their spatial environment.

The protons on the indole (B1671886) ring are also affected. The H-2, H-4, and H-8 protons of syn isomers of N-substituted indole-3-carbaldehyde oximes have been observed to have different chemical shift values compared to their anti counterparts. nist.gov This is attributed to the anisotropic effect of the oxime's hydroxyl group.

¹³C NMR spectroscopy further aids in the structural assignment. The chemical shifts of the carbon atoms, particularly the carbon of the oxime group (C=N) and the carbons of the indole ring, differ between the syn and anti isomers. For example, in syn and anti-1-methylindole-3-carbaldehyde oxime, the carbon of the C=N bond in the anti isomer is observed at δ 144.0 ppm in DMSO-d₆. nist.gov

A representative compilation of ¹H NMR data for a related compound, syn and anti-1-methylindole-3-carbaldehyde oxime, is presented below:

| Proton | syn Isomer Chemical Shift (ppm) | anti Isomer Chemical Shift (ppm) |

| H-10 (-OH) | 11.19 (s) | 10.50 (s) |

| H-8 (-CH=N) | 7.79 (s) | 8.21 (s) |

| H-2 | 8.23 (d) | 7.57 (s) |

| H-4 | 7.86 (d) | 7.96 (d) |

| H-7 | 7.44 (d) | 7.43 (d) |

| H-6 | 7.17 (ddd) | 7.21 (ddd) |

| H-5 | 7.10 (ddd) | 7.13 (m) |

| -CH₃ | - | 32.5 |

| Data is for a closely related N-methyl derivative in DMSO-d₆. nist.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum provides valuable information about the molecular vibrations. For N-substituted indole-3-carbaldehyde oximes, characteristic absorption bands are observed for the O-H, C=N, and N-O bonds of the oxime moiety, as well as the C-H and N-H (if unsubstituted at the nitrogen) bonds of the indole ring.

In a study of (Z/E)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine, the following characteristic IR peaks were reported: nist.gov

O-H stretch: A broad band in the region of 2750–3200 cm⁻¹ for the syn isomer.

C-H stretch: Around 2862 cm⁻¹.

C=N stretch: At approximately 1635 cm⁻¹.

N-O stretch: Observed at 941 cm⁻¹.

These values are indicative of the functional groups present and can help confirm the successful synthesis of the oxime.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The indole ring system is a strong chromophore. The UV absorption spectrum of the parent 2-methyl-1H-indole shows absorption maxima around 220, 275, and 285 nm. The introduction of the carbaldehyde oxime group at the 3-position, which extends the conjugation, is expected to cause a bathochromic (red) shift in these absorption bands. The electronic transitions are primarily of the π → π* type within the aromatic system.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation of indole derivatives under electron ionization (EI) often involves characteristic losses. For the related 2-methyl-1H-indole, the molecular ion is typically the base peak, and fragmentation can involve the loss of a hydrogen atom or cleavage of the pyrrole (B145914) ring.

For this compound, the molecular ion peak [M]⁺ would be expected. Key fragmentation pathways would likely involve:

Loss of ·OH: Cleavage of the N-O bond to give a prominent [M-17]⁺ peak.

Loss of H₂O: Elimination of a water molecule, leading to an [M-18]⁺ peak.

Cleavage of the C=N bond: This could lead to fragments corresponding to the indole-3-carbaldehyde cation and the oxime radical, or vice versa.

Ring fragmentation: Cleavage of the indole ring system, which is a common feature in the mass spectra of indoles.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A study on the closely related 1-methylindole-3-carboxaldehyde oxime revealed that it crystallizes with a cis geometry of the hydroxyimino group relative to the indole core. researchgate.netresearchgate.net This corresponds to the syn isomer. The asymmetric unit was found to contain two independent molecules. The crystal structure is stabilized by hydrogen bonding. No π-stacking of the indole moieties was observed in this particular crystal packing. researchgate.netresearchgate.net

Computational Chemistry Approaches to Structural and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to complement experimental data by providing insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

DFT calculations are widely used to determine the optimized geometries of the syn and anti isomers of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which can then be compared with experimental data from X-ray crystallography.

Furthermore, DFT can be used to calculate the relative energies of the two isomers, providing insight into their thermodynamic stability. The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy.

For oxime derivatives, DFT calculations have been used to investigate the electronic structure and have shown that the HOMO is often localized on the indole ring system, while the LUMO may be distributed over the oxime moiety and the adjacent conjugated system. This supports the π → π* nature of the lowest energy electronic transition.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is primarily localized on the electron-rich indole ring system, which is characteristic of indole derivatives. researchgate.netresearchgate.net The presence of the methyl group at the 2-position, being an electron-donating group, is expected to slightly increase the energy of the HOMO compared to the unsubstituted indole-3-carbaldehyde oxime. The LUMO, conversely, is anticipated to be distributed over the carbaldehyde oxime moiety, particularly the C=N-OH group, which acts as an electron-accepting region.

The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies that the molecule is more polarizable and can more readily undergo chemical reactions. In the case of this compound and its derivatives, substitutions on the indole ring or the oxime group can modulate this energy gap, thereby fine-tuning their reactivity. For instance, the introduction of electron-withdrawing groups would likely lower the LUMO energy and potentially decrease the HOMO-LUMO gap, making the molecule more susceptible to nucleophilic attack.

Below is a table of calculated FMO parameters for this compound, providing a quantitative basis for its reactivity profile.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.64 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. rdd.edu.iqresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent regions with intermediate electrostatic potential. malayajournal.org

In the MEP map of this compound, the most negative potential (red region) is expected to be located around the oxygen and nitrogen atoms of the oxime group, highlighting their role as primary sites for electrophilic interactions, such as hydrogen bonding. rdd.edu.iq The hydrogen atom of the N-H group in the indole ring and the hydrogen of the oxime's hydroxyl group are anticipated to exhibit the most positive potential (blue regions), making them likely sites for nucleophilic attack. rdd.edu.iq

The indole ring itself will display a gradient of potential, with the nitrogen atom contributing to a region of negative potential. The methyl group at the 2-position, being weakly electron-donating, will slightly increase the electron density in its vicinity. This detailed charge distribution map is instrumental in understanding the molecule's intermolecular interactions and its binding behavior with biological targets.

The following table summarizes the MEP analysis, indicating the potential reactive sites of the molecule.

| Region of Molecule | Color on MEP Map | Inferred Reactivity |

|---|---|---|

| Oxime Oxygen and Nitrogen | Red | Site for Electrophilic Attack |

| Indole N-H Hydrogen | Blue | Site for Nucleophilic Attack |

| Oxime O-H Hydrogen | Blue | Site for Nucleophilic Attack |

| Indole Ring | Green/Yellow | Intermediate Potential |

Non-Covalent Interaction (NCI) Analysis for Intramolecular and Intermolecular Forces

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions both within a single molecule (intramolecular) and between molecules (intermolecular). jussieu.fryoutube.com These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining molecular conformation, crystal packing, and interactions with biological receptors. nih.govacs.org NCI plots typically use a color-coded isosurface to represent the type and strength of the interactions. Blue isosurfaces generally indicate strong attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes repulsive steric clashes. researchgate.net

For this compound, NCI analysis can reveal several key intramolecular interactions that stabilize its conformation. A likely intramolecular hydrogen bond could exist between the hydroxyl group of the oxime and the nitrogen atom of the indole ring, which would be visualized as a blue or bluish-green disc in the NCI plot. Van der Waals interactions, represented by green isosurfaces, would be prevalent throughout the molecule, particularly involving the indole ring and the methyl group.

Understanding these non-covalent interactions is vital for predicting how the molecule will behave in different environments and how it will interact with other molecules. For instance, the presence of strong hydrogen bond donors and acceptors suggests that the molecule will actively participate in hydrogen bonding with solvent molecules or biological macromolecules. The potential for π-π stacking, arising from the aromatic indole ring, is another important factor in its intermolecular interactions.

The table below provides a summary of the expected non-covalent interactions in this compound.

| Interaction Type | Atoms/Groups Involved | Expected NCI Plot Color |

|---|---|---|

| Intramolecular Hydrogen Bond | Oxime O-H and Indole N | Blue/Bluish-Green |

| Van der Waals Interactions | Indole Ring, Methyl Group | Green |

| Steric Repulsion | Crowded regions | Red |

Theoretical Investigations and Mechanistic Insights into 2 Methyl 1h Indole 3 Carbaldehyde Oxime Systems

Quantum Mechanical Modeling of Reactivity and Stability

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to analyze the structural and electronic properties of indole (B1671886) oxime systems. These calculations provide a fundamental understanding of the molecule's reactivity and stability.

In a computational study on a related compound, 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, DFT was used to compare experimental spectroscopic results with theoretical predictions, yielding insights into its structural characteristics. researchgate.net Vibrational analysis revealed that the frequency of the carbonyl group was lower than typical, a phenomenon attributed to the formyl group being coplanar with the indole ring, which allows for resonance conjugation that reduces the bond's force constant. researchgate.net Such analyses are critical for understanding the geometry of 2-methyl-1H-indole-3-carbaldehyde oxime, where the planarity and orientation of the oxime group relative to the indole core can significantly influence its properties.

Quantum mechanical calculations also elucidate the electronic landscape of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity and the ability of the molecule to donate or accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's stability; a larger gap generally implies higher stability and lower reactivity. For indole derivatives, these calculations help predict sites susceptible to electrophilic or nucleophilic attack and explain shifts in optical absorption spectra due to various substituents on the indole ring. researchgate.net

Molecular Docking Studies of Indole Oxime Ligands

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Prediction of Ligand-Target Interactions within Enzyme Active Sites

Molecular docking studies have been successfully applied to N-substituted indole-3-carbaldehyde oxime derivatives to understand their inhibitory action against specific enzymes. For instance, the binding modes of these oximes within the active site of Helicobacter pylori urease have been investigated. mdpi.com The active site of this enzyme contains two nickel ions (Ni²⁺) which are crucial for its catalytic activity. mdpi.com

Docking simulations revealed that indole-3-carbaldehyde oxime derivatives can effectively bind within the urease active site. The predictions show that these ligands form multiple key interactions with the amino acid residues and the nickel ions. mdpi.com These interactions typically include:

Hydrogen Bonding: The oxime group and other polar functions on the ligand can form hydrogen bonds with amino acid residues in the active site.

Metal-Acceptor Interactions: The nitrogen and oxygen atoms of the oxime can chelate the Ni²⁺ ions, a critical interaction for inhibiting the enzyme's function.

Pi-Interactions: The aromatic indole ring can engage in various pi-stacking or pi-alkyl interactions with the side chains of aromatic or aliphatic amino acid residues. mdpi.com

For a series of N-substituted indole-3-carbaldehyde oximes, including the N-methyl and N-benzyl derivatives, all tested compounds showed an ability to bind within the active site and inhibit the urease enzyme. mdpi.com

Computational Assessment of Binding Affinities and Scoring Functions

The strength of the ligand-target interaction is quantified using scoring functions, which estimate the binding affinity. These functions calculate a score based on the intermolecular interactions, such as hydrogen bonds and van der Waals forces, as well as intramolecular energies of the ligand.

In studies of indole-3-carbaldehyde oxime derivatives as urease inhibitors, the GOLD (Genetic Optimisation for Ligand Docking) suite is often used, employing the ChemPLP (Piecewise Linear Potential) scoring function to determine the fitness score of each ligand in the binding site. mdpi.com A higher fitness score generally indicates a more favorable binding pose and potentially higher inhibitory activity. These computational predictions often correlate well with experimental data, such as IC₅₀ values. mdpi.com

Below is an interactive data table summarizing the molecular docking results for several indole-3-carbaldehyde oxime derivatives against H. pylori urease.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the predicted binding pose and to observe the conformational changes in both the ligand and the protein upon binding. rowan.edu

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A reliable QSAR model can predict the activities of new, untested compounds, thereby guiding the synthesis of more potent molecules. nih.gov

QSAR models are developed by calculating a set of molecular descriptors for each compound, which quantify various aspects of its physicochemical properties (e.g., hydrophobicity, electronic properties, size, and shape). These descriptors are then correlated with the measured biological activity (such as pIC₅₀) using statistical methods like multiple linear regression (MLR).

For indole-based compounds, QSAR models have been developed to predict their inhibitory activity against various targets. For example, a QSAR study on isatin (B1672199) and indole derivatives as inhibitors of the SARS CoV 3CLpro enzyme was conducted to create predictive models. nih.gov Another study developed a robust QSAR model for indeno[1,2-b]indole (B1252910) derivatives to predict their activity as CK2 inhibitors. nih.gov These models help identify the key structural features that are either beneficial or detrimental to the biological activity, providing a clear roadmap for structural optimization.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including transition states and reaction intermediates that are difficult to observe experimentally.

The formation of oximes from aldehydes and hydroxylamine (B1172632), known as oximation, and the subsequent isomerization between syn and anti forms are fundamental reactions for this compound. Studies have shown that the isomerization of indole-3-carbaldehyde oxime derivatives is highly dependent on the reaction conditions, such as pH. nih.gov In an acidic medium, the isomerization of the anti product to the more stable syn product is highly favorable. nih.gov Computational models can map the potential energy surface of this isomerization, identifying the transition state and calculating the activation energy barrier, thus providing a quantitative understanding of the process.

Furthermore, computational studies have been used to investigate the atmospheric oxidation mechanism of the parent indole molecule initiated by hydroxyl (•OH) and chlorine (•Cl) radicals. copernicus.orgresearchgate.net These studies map out complex reaction pathways, including radical addition and hydrogen abstraction, and subsequent reactions with molecular oxygen to form various products. copernicus.orgresearchgate.net Such mechanistic investigations are crucial for understanding the metabolic fate or environmental degradation of indole-containing compounds.

Advanced Research Applications and Methodological Contributions of Indole Oxime Scaffolds

Role in Advanced Organic Synthesis and Materials Science

The unique structural features of 2-methyl-1H-indole-3-carbaldehyde oxime make it a valuable starting material and building block in various chemical applications.

Indole-3-carbaldehyde oximes are recognized as crucial intermediates in the synthesis of a wide array of biologically active molecules. chemimpex.com The presence of the oxime group provides a reactive handle for various chemical transformations, such as condensation and cyclization reactions, allowing for the construction of more complex molecular frameworks. chemimpex.com These frameworks are often found at the core of pharmaceutical compounds with diverse therapeutic applications, including antimicrobial and anticancer agents. chemimpex.com

Derivatives of the indole (B1671886) scaffold are present in numerous drugs, where they may interact with various biological targets like enzymes and receptors. The 2-methyl substitution on the indole ring can influence the electronic properties, reactivity, and biological activity of the resulting molecules. While the broader class of indole oximes is utilized in the development of novel therapeutic agents, particularly those targeting neurological disorders, specific examples of complex pharmaceuticals derived directly from this compound are not extensively detailed in the current scientific literature. chemimpex.com

The application of indole-based compounds has been explored in the field of materials science, particularly in the development of organic electronic materials. However, there is a lack of specific research findings regarding the use of this compound in the creation of organic electronic materials or functional devices.

Mechanistic Probes in Biochemical and Biological Systems

The indole oxime moiety can serve as a valuable tool for investigating various biological pathways and enzyme mechanisms due to its structural similarity to endogenous molecules and its ability to interact with biological targets.

In the realm of plant biochemistry, indolic compounds are key players in defense mechanisms and growth regulation. The biosynthesis of indole phytoalexins, which are antimicrobial compounds produced by plants, involves intermediates such as 1-methoxyindole-3-carboxaldehyde oxime. nih.gov Similarly, the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA), proceeds through various pathways, some of which involve indole-3-acetaldoxime as a precursor. nih.gov

While these pathways highlight the importance of indole oxime structures in natural product biosynthesis, the direct involvement of this compound as an intermediate in the biosynthesis of indole phytoalexins or indole-3-acetic acid has not been explicitly documented in the available research.

The investigation of enzyme inhibition is a cornerstone of drug discovery. Indole derivatives have been studied as inhibitors of a range of enzymes.

Urease: A study on a series of N-substituted indole-3-carbaldehyde oxime derivatives demonstrated their potential as urease inhibitors. nih.govnih.gov Urease is an enzyme that plays a significant role in the pathogenesis of infections caused by Helicobacter pylori. nih.gov The study synthesized both syn and anti isomers of these oximes and evaluated their in vitro urease inhibitory activities. nih.govnih.gov While the study focused on N-substituted derivatives, it provides valuable insight into the potential of the indole-3-carbaldehyde oxime scaffold for urease inhibition. nih.govnih.gov Two of the tested N-benzyl substituted compounds, in particular, showed potent urease inhibitory activity compared to the standard inhibitor, thiourea. nih.gov

| Compound | Substitution | Isomer | IC50 (mM) |

| Compound 8 | N-benzyl | syn | 0.0516 ± 0.0035 |

| Compound 9 | N-benzyl | anti | 0.0345 ± 0.0008 |

| Thiourea | - | - | 0.2387 ± 0.0048 |

Indoleamine 2,3-Dioxygenase-1 (IDO1): IDO1 is a therapeutic target in cancer immunotherapy. nih.govnih.gov While various indole derivatives have been investigated as IDO1 inhibitors, there is no specific research available on the inhibitory activity of this compound against this enzyme. nih.gov

Hepatitis C NS5B Polymerase: The RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus is a key target for antiviral drugs. nih.gov Indole-based inhibitors have been developed that target an allosteric site on this enzyme. nih.gov However, specific studies on the inhibitory effect of this compound on Hepatitis C NS5B polymerase are not found in the current literature.

BCL-2: The B-cell lymphoma 2 (BCL-2) protein is an anti-apoptotic protein and a target in cancer therapy. mdpi.com Novel indole-based compounds have been designed and evaluated as BCL-2 inhibitors. mdpi.com There is, however, no specific data on the activity of this compound as a BCL-2 inhibitor.

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation, and its inhibition is a key strategy for anti-inflammatory drugs. nih.gov The indole scaffold is a well-known pharmacophore for COX-2 inhibitors. nih.gov Despite this, specific investigations into the COX-2 inhibitory activity of this compound have not been reported.

While indole-based structures are known to interact with a variety of receptors in the central nervous system, including serotonin (B10506) receptors, there is a lack of specific research on the binding interactions of this compound with the serotonin 5-HT1A and 5-HT2A receptors.

Supramolecular Chemistry and Self-Assembly of Indole Oxime Derivatives

Design and Analysis of Non-Covalent Interactions and Crystal Engineering

The precise control over the three-dimensional arrangement of molecules in a crystal lattice is a fundamental goal of crystal engineering. This is achieved by understanding and utilizing a variety of non-covalent interactions. While specific crystal structure data for this compound is not extensively detailed in the cited literature, a structural examination of its isomer, 1-methylindole-3-carboxaldehyde oxime, provides significant insight into the non-covalent interactions that govern the supramolecular assembly of this class of compounds. researchgate.netnih.gov

Furthermore, the study of this isomer reveals the presence of geometric isomerism (cis/trans or E/Z) in the oxime moiety relative to the indole core, which significantly influences the crystal packing. researchgate.netnih.gov The 1-methylindole-3-carboxaldehyde oxime was found to exhibit cis geometry, with two molecules present in the asymmetric unit. researchgate.netnih.gov This contrasts with a related compound, (E)-5-methoxy-1-methylindole-3-carboxaldehyde oxime, which exhibits trans geometry. researchgate.net Such variations in geometry and the resulting hydrogen bond networks are critical aspects of crystal engineering, as they directly impact the physical properties of the material.

Table 1: Crystallographic and Geometric Data for an Indole Oxime Isomer

| Feature | Observation for 1-methylindole-3-carboxaldehyde oxime |

|---|---|

| Dominant Interaction | Hydrogen Bonding |

| π–π Stacking | Not observed |

| Oxime Geometry | cis |

| Asymmetric Unit | Contains two molecules |

Data derived from studies on the isomer 1-methylindole-3-carboxaldehyde oxime. researchgate.netnih.gov

Controlled Supramolecular Assembly for Functional Materials and Adsorption

The principles of crystal engineering and non-covalent interactions can be harnessed to design functional materials with specific properties, such as for sensing, catalysis, or adsorption. By modifying the indole oxime scaffold, it is theoretically possible to introduce functional groups that promote specific self-assembly pathways, leading to porous materials or surfaces with tailored adsorption capabilities. However, detailed research focusing specifically on the controlled supramolecular assembly of this compound for the development of functional materials or for adsorption applications is not extensively covered in the available scientific literature.

Green Chemistry Methodologies for Sustainable Chemical Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This involves a set of principles that guide chemists in developing more sustainable and environmentally benign synthetic methodologies. Key metrics for evaluating the "greenness" of a reaction include atom economy and the development of catalytic systems that can be recycled and reused. nih.govjocpr.com

Development of Recyclable and Reusable Catalytic Systems

A key strategy in green chemistry is the replacement of stoichiometric reagents with catalytic alternatives, particularly those that are heterogeneous and can be easily recovered and reused. nih.gov While traditional oxime synthesis often involves bases that are consumed in the reaction, modern approaches focus on minimizing this waste.

Solvent-free, mechanochemical methods have emerged as a sustainable alternative for the synthesis of related N-substituted indole-3-carboxaldehyde (B46971) oximes. mdpi.com This technique, which involves high-energy ball milling of the reactants in the absence of a solvent, can lead to high yields and reduces the environmental impact associated with solvent use and disposal. mdpi.com

Although specific research on recyclable catalytic systems for the direct synthesis of this compound is not detailed in the provided sources, the broader field of organic synthesis has seen the development of various recyclable catalysts for similar transformations. These include immobilized ionic liquids and metal-organic frameworks (MOFs) that can catalyze reactions like oximation and be recovered through simple filtration for subsequent reuse. The application of such systems to the synthesis of indole oximes represents a promising avenue for future research to enhance the sustainability of their production.

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Green Synthetic Routes

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. Future research will likely focus on developing more sustainable methods for the synthesis of 2-methyl-1H-indole-3-carbaldehyde oxime and related indole (B1671886) oximes.

Key areas of exploration include:

Mechanochemistry: This solvent-free approach involves the use of mechanical force to induce chemical reactions. mdpi.com Mechanochemical synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes has been shown to be a rapid and efficient alternative to traditional solution-phase reactions, often resulting in near-quantitative yields in minutes. mdpi.com This method minimizes waste and avoids the risks associated with hazardous solvents. mdpi.com

Natural Acid Catalysts: The use of naturally derived acids, such as those from citrus fruits or other plants, presents an environmentally friendly alternative to conventional acid catalysts for oxime synthesis. ijprajournal.com This approach aligns with the goal of using renewable resources and reducing reliance on harsh chemicals. ijprajournal.com

Solvent-Free and Microwave-Assisted Reactions: Research into solvent-free conditions, often coupled with microwave irradiation, has shown promise for the conversion of aldehydes to oximes. nih.gov These methods can significantly reduce reaction times and energy consumption while often improving yields. nih.gov

Electrochemical Synthesis: Utilizing electrical energy to drive chemical reactions offers a green and economical alternative to traditional methods that may require high temperatures and metal catalysts. koreabiomed.com Recent developments have shown the successful synthesis of nitrogen ring compounds using this approach, which could be adapted for indole oxime production. koreabiomed.com

The table below summarizes some emerging green synthesis strategies applicable to indole oximes.

| Green Synthesis Strategy | Key Advantages | Potential for this compound |

| Mechanochemistry | Solvent-free, rapid reaction times, high yields, reduced risk. mdpi.com | Highly promising for a scalable and sustainable production process. mdpi.com |

| Natural Acid Catalysis | Utilizes renewable resources, environmentally benign. ijprajournal.com | Offers a cost-effective and eco-friendly synthetic route. ijprajournal.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased energy efficiency. nih.govunina.it | Can accelerate the synthesis process, making it more efficient for library generation. |

| Electrosynthesis | Avoids harsh reagents and high temperatures, uses clean energy. koreabiomed.com | A novel avenue for developing a highly controlled and sustainable synthesis. koreabiomed.com |

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

The integration of computational tools in drug discovery and materials science has revolutionized the way researchers design and evaluate new molecules. For this compound, these in silico methods are crucial for predicting its biological activity and physicochemical properties, thereby guiding synthetic efforts and minimizing unnecessary experimentation.

Future research in this area will likely involve:

Molecular Docking Studies: These simulations are used to predict the binding orientation and affinity of a molecule to a specific biological target, such as an enzyme or receptor. mdpi.comnih.gov For indole oxime derivatives, docking studies have been employed to understand their interactions with the active site of enzymes like urease, providing insights into their inhibitory mechanisms. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds.

ADME/T Prediction: Computational tools like the SwissADME online server are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (T) of drug candidates. mdpi.com This helps in assessing the "drug-likeness" of compounds like this compound and its derivatives at an early stage of development. mdpi.com

Density Functional Theory (DFT) Calculations: DFT methods are used to analyze the electronic structure and geometry of molecules. niscair.res.in This information can be used to understand reactivity, stability, and spectroscopic properties, aiding in the design of new derivatives with desired electronic characteristics. niscair.res.in

The following table highlights key computational approaches and their applications.

| Computational Method | Application for this compound |

| Molecular Docking | Predicting binding modes and affinities to various biological targets (e.g., kinases, urease). mdpi.comnih.gov |

| QSAR | Guiding the design of derivatives with enhanced biological activity. |

| ADME/T Prediction | Evaluating drug-likeness and potential pharmacokinetic profiles. mdpi.com |

| DFT Calculations | Understanding electronic properties and predicting reactivity for the design of novel materials. niscair.res.in |

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry, or continuous flow synthesis, is a paradigm shift in chemical manufacturing, moving from traditional batch processing to a continuous production model. nih.gov This technology offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. mdpi.com

The application of flow chemistry to the synthesis of this compound could lead to:

Improved Safety and Control: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent product quality and minimizing the risk of runaway reactions. mdpi.com The synthesis of indole derivatives has been successfully demonstrated using flow chemistry, highlighting its potential. mdpi.comuc.pt

Enhanced Efficiency and Scalability: The high surface-area-to-volume ratio in flow reactors leads to more efficient heat and mass transfer, often resulting in faster reactions and higher yields. galchimia.com Scaling up production is also more straightforward than with batch processes. mdpi.com

Telescoped and Multistep Synthesis: Flow chemistry enables the integration of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. nih.gov This can significantly streamline the synthesis of complex molecules derived from this compound. nih.gov

Automated Synthesis Platforms: Combining flow chemistry with robotic systems allows for the automated synthesis and screening of libraries of indole oxime derivatives. This high-throughput approach can accelerate the discovery of new compounds with desired properties.

Exploration of Indole Oxime-Based Chemical Probes for Targeted Biological Investigations

Chemical probes are small molecules designed to interact with specific biological targets, allowing researchers to study their function in living systems. The inherent biological activity of the indole scaffold makes this compound an attractive starting point for the development of such probes. researchgate.netchemimpex.com

Future research could focus on:

Design of Fluorescent Probes: By incorporating fluorophores into the indole oxime structure, it may be possible to create probes that can be used to visualize and track specific biological processes or molecules within cells.

Development of Affinity-Based Probes: These probes are designed to bind covalently to their target, allowing for its isolation and identification. This can be a powerful tool for discovering new drug targets.

Probes for Studying Enzyme Activity: Given that indole oximes have shown potential as enzyme inhibitors, they could be modified to act as probes for studying the activity of specific enzymes in complex biological samples. nih.gov

Design of Supramolecular Architectures with Tailored Physicochemical Properties and Applications

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions, such as hydrogen bonds. The oxime functional group is known to form strong and directional hydrogen bonds, making it an excellent building block for supramolecular assemblies. scispace.com

Future directions in this area include:

Crystal Engineering: By systematically studying the hydrogen bonding patterns of this compound and its derivatives, it is possible to design and synthesize crystalline materials with specific structures and properties. researchgate.net Oximes frequently form dimeric structures through O-H···N hydrogen bonds. scispace.comeurjchem.com

Development of Functional Materials: The self-assembly of indole oximes into ordered supramolecular structures could lead to the creation of new materials with applications in areas such as organic electronics, sensing, and catalysis. chemimpex.com

Formation of Gels and Liquid Crystals: The directional interactions of the oxime group could be exploited to create soft materials like organogels or liquid crystals with stimuli-responsive properties.

Q & A

Q. What are the standard synthetic protocols for preparing 2-methyl-1H-indole-3-carbaldehyde oxime?

The oxime derivative is synthesized via condensation of 2-methyl-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride under reflux conditions. A typical procedure involves dissolving the aldehyde (1.66 mmol) and hydroxylamine hydrochloride (3.4 g) in ethanol (10 mL) with sodium hydroxide (0.15 mol) as a base. The mixture is refluxed at 80°C for 3 hours, monitored by TLC (n-hexane/ethyl acetate mobile phase). The product is isolated by filtration, washed with water, and recrystallized from hot ethanol .

Advanced Question

Q. How can reaction conditions be optimized to minimize byproducts during oxime formation?

Optimization involves adjusting solvent polarity, temperature, and stoichiometry. For example, using ethanol as a solvent ensures solubility of both reactants, while controlled reflux prevents thermal degradation. Monitoring via TLC or HPLC ensures reaction progression. Computational tools like density functional theory (DFT) can predict intermediate stability and guide pH adjustments to favor oxime tautomerization .

Basic Question

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- 1H/13C NMR : Confirms oxime formation (e.g., disappearance of aldehyde proton at ~10 ppm and appearance of N-OH resonance).

- IR Spectroscopy : Identifies C=N stretching (~1600 cm⁻¹) and O-H/N-H bands (~3200–3400 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .

Advanced Question

Q. How can X-ray crystallography resolve ambiguities in the oxime’s tautomeric form?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (via SHELX suite) provides precise bond lengths and angles, distinguishing between keto and enol tautomers. For example, a shorter C-N bond (<1.30 Å) and planar geometry confirm the oxime’s E/Z configuration. Synchrotron sources enhance resolution for hydrogen-bonding networks .

Basic Question

Q. What methods evaluate the antioxidant activity of this oxime?

The DPPH radical scavenging assay is standard. A solution of the oxime (0.1–1.0 mM) in methanol is mixed with DPPH (100 μM), incubated in the dark for 30 minutes, and absorbance measured at 517 nm. Percent inhibition is calculated relative to ascorbic acid as a positive control .

Advanced Question

Q. How can molecular docking predict interactions between this oxime and biological targets?

Tools like AutoDock4 or Chimera model ligand-receptor binding. The oxime’s 3D structure is docked into target protein active sites (e.g., cytochrome P450). Scoring functions (e.g., binding energy ≤ -6 kcal/mol) prioritize plausible interactions. MD simulations refine poses and assess hydrogen-bond stability .

Basic Question

Q. How should researchers handle contradictions in spectral data during characterization?

Contradictions (e.g., unexpected NMR shifts) are resolved by:

- Repetition under anhydrous conditions to exclude solvent artifacts.

- Cross-validation with HSQC/HMBC for connectivity.

- Comparing experimental IR peaks with DFT-calculated vibrational modes .

Advanced Question

Q. What computational strategies clarify the oxime’s reaction mechanism in complex media?

Combined QM/MM simulations (e.g., Gaussian09/Amber) model solvation effects. For example, explicit water molecules in the simulation box reveal hydrogen-bond stabilization of intermediates. Free-energy landscapes (via metadynamics) identify rate-limiting steps, such as imine-water adduct formation .

Basic Question

Q. What safety precautions are critical when handling this oxime?

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in airtight containers at 2–8°C, away from moisture.

- Refer to SDS guidelines for spill management and emergency protocols .

Advanced Question

Q. How can derivatization of the oxime group expand its utility in catalysis or drug design?

The oxime’s nucleophilic nitrogen enables:

- Condensation reactions : Form Schiff bases with aldehydes for ligand design.

- Metal coordination : Act as a bidentate ligand in transition-metal complexes (e.g., Cu(II) for catalytic oxidation).

- Bioconjugation : Click chemistry with alkynes for antibody-drug conjugates .

Basic Question

Q. Which analytical methods quantify this oxime in mixtures?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) is standard. Calibration curves (R² > 0.99) ensure precision. For trace analysis, LC-MS/MS in MRM mode enhances sensitivity .

Advanced Question

Q. How do hydrogen-bonding networks influence the oxime’s stability in solid-state vs. solution?

SC-XRD reveals intermolecular H-bonds (e.g., N-OH⋯O=C) in crystals, enhancing thermal stability. In solution (DMSO-d6), variable-temperature NMR shows tautomeric equilibrium shifts. MD simulations correlate solvent polarity with H-bond lifetimes .

Basic Question

Q. What are recommended storage conditions to prevent oxime degradation?

Store in amber vials under inert gas (N2/Ar) at -20°C. Desiccants (silica gel) prevent hydrolysis. Periodic HPLC checks (e.g., every 6 months) monitor purity .

Advanced Question

Q. How can isotopic labeling (e.g., 15N) aid in mechanistic studies of oxime reactivity?

15N-labeled oximes enable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.